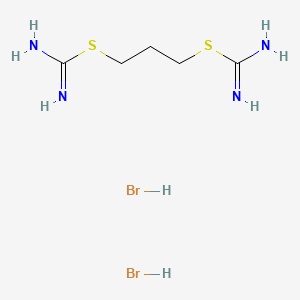
s,s'-(1,3-propanediyl)bis(isothiouronium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) is a chemical compound with the molecular formula C5H14Br2N4S2 and a molecular weight of 354.13 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of S,S’-(1,3-propanediyl)bis(isothiouronium bromide) typically involves the reaction of 1,3-dibromopropane with thiourea. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) has several scientific research applications:
Mechanism of Action
The mechanism of action of S,S’-(1,3-propanediyl)bis(isothiouronium bromide) involves its ability to form strong hydrogen bonds with anions. This property makes it an effective molecular recognition agent in supramolecular chemistry . The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
S,S’-(1,3-propanediyl)bis(isothiouronium bromide) can be compared with other isothiouronium compounds, such as:
- (2,4-Dichlorophenyl)carbamimidothioic acid methyl ester hydrochloride
- 2-(2,4-Dichlorobenzyl)-2-thiopseudourea hydrochloride
- S-(2,4-Dichlorobenzyl)-isothiouronium hydrochloride These compounds share similar structural features but differ in their specific functional groups and applications. S,S’-(1,3-propanediyl)bis(isothiouronium bromide) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5442-32-0 |
|---|---|
Molecular Formula |
C5H13BrN4S2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H |
InChI Key |
AINJSHZWUYIXOP-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)CSC(=N)N.Br.Br |
Canonical SMILES |
C(CSC(=N)N)CSC(=N)N.Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


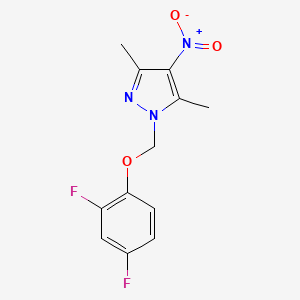
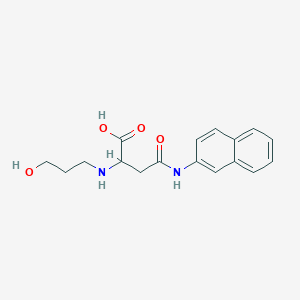
![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)
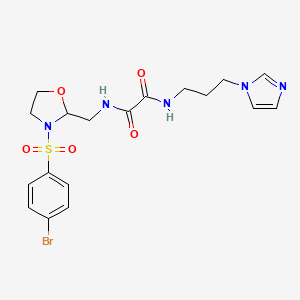
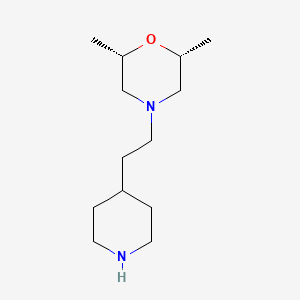
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2972919.png)
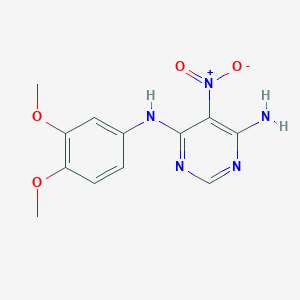
![N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972923.png)
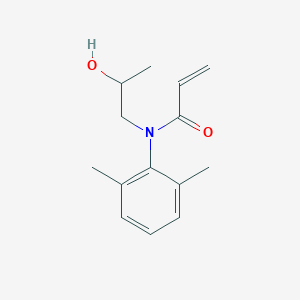
![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)
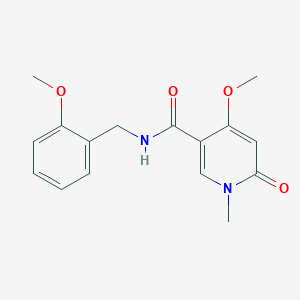
![N-(2H-1,3-benzodioxol-5-yl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2972931.png)
![1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol](/img/structure/B2972933.png)
